molecular formula C11H13ClFNO B13537522 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride

Cat. No.: B13537522
M. Wt: 229.68 g/mol
InChI Key: FMHNKJKKJDPRDM-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride is a chemical compound with potential therapeutic applications. It is characterized by its unique spiro structure, which includes a benzopyran ring fused to a cyclopropane ring, and a fluorine atom at the 8th position. This compound is of interest due to its potential biological activity and applications in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of the spirocyclopropane ring: This step involves the reaction of the benzopyran intermediate with a cyclopropane precursor, often using a transition metal catalyst.

    Amination and hydrochloride formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride: Similar spiro structure but with a piperidine ring instead of a cyclopropane ring.

    8-Fluoro-2,4-dihydrospiro[1-benzopyran-3,1’-cyclopropan]-4-one: Similar structure but with a ketone group instead of an amine group

Uniqueness

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopropan]-4-aminehydrochloride is unique due to its specific spiro structure and the presence of both a fluorine atom and an amine group. This combination of features contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

8-fluorospiro[3,4-dihydrochromene-2,1'-cyclopropane]-4-amine;hydrochloride

InChI

InChI=1S/C11H12FNO.ClH/c12-8-3-1-2-7-9(13)6-11(4-5-11)14-10(7)8;/h1-3,9H,4-6,13H2;1H

InChI Key

FMHNKJKKJDPRDM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C3=C(O2)C(=CC=C3)F)N.Cl

Origin of Product

United States

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